Pentanal, 4-methyl-3-(1-methylethyl)-
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Overview
Description
. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 4-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 4-methyl-3-(1-methylethyl)pentanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction is typically carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of Pentanal, 4-methyl-3-(1-methylethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 4-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 4-methyl-3-(1-methylethyl)pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-methyl-3-(1-methylethyl)pentanoic acid.
Reduction: 4-methyl-3-(1-methylethyl)pentanol.
Nucleophilic Addition: Secondary or tertiary alcohols, depending on the nucleophile used.
Scientific Research Applications
Pentanal, 4-methyl-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, where it serves as a substrate for various aldehyde dehydrogenases.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of aldehyde-based inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mechanism of Action
The mechanism of action of Pentanal, 4-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets, primarily through its aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
Pentanal: A simple aldehyde with the formula C5H10O.
3-Methylbutanal: An aldehyde with a similar structure but with a different substitution pattern.
Isovaleraldehyde: Another branched aldehyde with the formula C5H10O.
Uniqueness
Pentanal, 4-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its branched structure influences its boiling point, solubility, and reactivity compared to linear aldehydes like pentanal .
Properties
CAS No. |
261356-87-0 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-methyl-3-propan-2-ylpentanal |
InChI |
InChI=1S/C9H18O/c1-7(2)9(5-6-10)8(3)4/h6-9H,5H2,1-4H3 |
InChI Key |
JNGTVGAUNWOLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=O)C(C)C |
Origin of Product |
United States |
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